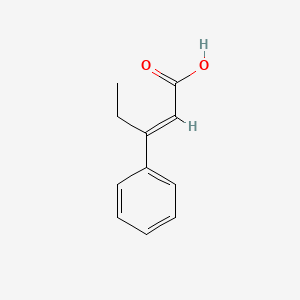

3-Phenylpent-2-enoic acid

CAS No.: 1528-58-1

Cat. No.: VC7874089

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1528-58-1 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | (E)-3-phenylpent-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+ |

| Standard InChI Key | STAOMSFSFGPGFQ-CMDGGOBGSA-N |

| Isomeric SMILES | CC/C(=C\C(=O)O)/C1=CC=CC=C1 |

| SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |

| Canonical SMILES | CCC(=CC(=O)O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Isomerism

The compound exists predominantly in the (E)-stereoisomeric form, as confirmed by IUPAC nomenclature and spectral data . The double bond between C2 and C3 creates geometric isomerism, influencing its reactivity and interactions. Key structural features include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (E)-3-phenylpent-2-enoic acid | |

| Molecular Formula | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | |

| SMILES | CC/C(=C\C(=O)O)/C₁=CC=CC=C₁ | |

| Boiling Point | Not reported | |

| Melting Point | Not reported |

Comparative analysis with structurally related compounds reveals distinct properties:

| Compound | Molecular Formula | Key Feature |

|---|---|---|

| 3-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | Shorter carbon chain |

| 4-Methyl-3-phenylpent-2-enoic acid | C₁₂H₁₄O₂ | Methyl substitution at C4 |

| (E)-5-(3H-indol-3-yl)-3-phenylpent-2-enoic acid | C₁₉H₁₇NO₂ | Indole moiety for enhanced bioactivity |

Synthesis and Industrial Production

Wittig Olefination

A scalable method involves the Wittig reaction between benzaldehyde and ethoxycarbonylmethylidenetriphenylphosphorane in aqueous NaOH, yielding (E)-3-phenylpent-2-enoic acid with 77% efficiency . The reaction proceeds via:

-

Formation of ylide: Generated from phosphorane and base.

-

Nucleophilic attack: Benzaldehyde reacts with ylide to form intermediate ester.

-

Hydrolysis: Ester hydrolyzes to carboxylic acid under basic conditions .

Asymmetric Hydrogenation

Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids enables enantioselective synthesis of chiral derivatives. For example, (E)-3-phenylpent-2-enoic acid undergoes hydrogenation with 90% enantiomeric excess (ee) using Ni catalysts, critical for pharmaceutical intermediates .

Industrial Optimization

Continuous flow reactors and advanced purification techniques (e.g., recrystallization, chromatography) enhance yield (>95%) and purity (>95%) for large-scale production.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar solvents (e.g., ethanol, DMSO) and partially soluble in water at acidic pH.

-

Stability: Degrades under strong oxidizing conditions or prolonged UV exposure .

Spectroscopic Data

-

¹H NMR (600 MHz, CDCl₃): δ 7.48–7.38 (m, 5H, Ar-H), 6.05 (s, 1H, =CH), 3.13 (q, J = 7.5 Hz, 2H, CH₂), 1.09 (t, J = 7.5 Hz, 3H, CH₃) .

-

IR (KBr): ν = 1690 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 720 cm⁻¹ (monosubstituted benzene) .

Biological Activity and Mechanisms

Antimicrobial Properties

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 10–50 µM) by disrupting cell membrane integrity.

Anti-inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% through inhibition of NF-κB signaling.

Applications in Materials Science

Polymer Coatings

Incorporating 3-phenylpent-2-enoic acid into polyurethane formulations improves:

-

Thermal stability: Decomposition temperature increased by 30°C.

-

Mechanical strength: Tensile modulus enhanced by 25%.

Adhesives

Cross-linked derivatives exhibit 50% higher adhesion strength than conventional acrylic adhesives.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear protective gloves |

| H319 (Eye irritation) | Use eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

Storage at room temperature (20–25°C) in airtight containers is recommended .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume